(1-Butylimidazol-2-yl)methanamine;hydrochloride
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Overview
Description
(1-Butylimidazol-2-yl)methanamine;hydrochloride is an organic compound that has garnered attention in scientific research due to its unique chemical and biological properties. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylimidazol-2-yl)methanamine typically involves the quaternization reaction of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides using a microwave solvent-free approach . This method allows for the preparation of a variety of ionic liquids with better yields and purities, making further purification unnecessary. The reaction conditions generally involve the use of microwave irradiation to achieve high yields (approximately 82-95%) in a short amount of time.
Industrial Production Methods
Industrial production methods for (1-Butylimidazol-2-yl)methanamine;hydrochloride are not extensively documented. the solvent-free microwave approach mentioned above is scalable and can be adapted for industrial applications, providing an efficient and environmentally friendly method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Butylimidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and properties.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used to oxidize the compound.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used to reduce the compound.
Substitution Reagents: Such as alkyl halides or acyl chlorides, used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
(1-Butylimidazol-2-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against certain cancer cell lines.
Industry: Utilized in the development of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Butylimidazol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, affecting their activity and leading to biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Butylimidazole: A precursor in the synthesis of (1-Butylimidazol-2-yl)methanamine;hydrochloride, known for its use in ionic liquids.
Imidazole: The parent compound, widely used in various chemical and biological applications.
Methenamine: Another heterocyclic compound with antimicrobial properties, used in the treatment of urinary tract infections.
Uniqueness
This compound is unique due to its combination of a butyl group and an imidazole ring, which imparts specific chemical and biological properties. Its ability to form ionic liquids and its potential antimicrobial and anticancer activities distinguish it from other similar compounds.
Properties
IUPAC Name |
(1-butylimidazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-2-3-5-11-6-4-10-8(11)7-9;/h4,6H,2-3,5,7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWXUZMROPKFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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